5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to a class of drugs called soluble guanylate cyclase (sGC) activators, which have been shown to have beneficial effects in cardiovascular, respiratory, and neurological disorders.
Mécanisme D'action
5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 works by activating sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing cGMP levels, 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 promotes vasodilation, inhibits platelet aggregation, and enhances neurotransmitter release, leading to its therapeutic effects in various diseases.
Biochemical and physiological effects:
5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release. In animal models of pulmonary hypertension, 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 has been shown to reduce pulmonary artery pressure, improve right ventricular function, and increase exercise capacity. In heart failure models, 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 has been shown to improve cardiac function and reduce myocardial fibrosis. In erectile dysfunction models, 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 has been shown to enhance penile erection by promoting smooth muscle relaxation and increasing blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 is its specificity for sGC, which minimizes off-target effects and toxicity. However, 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 has limited solubility and stability in aqueous solutions, which can make it difficult to use in some experimental settings. Additionally, the effects of 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 can be influenced by other factors, such as oxygen tension and pH, which can complicate interpretation of experimental results.
Orientations Futures
Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and potential clinical applications of 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272. Some possible future directions for research include:
1. Developing more potent and selective sGC activators that have improved pharmacokinetic properties and efficacy.
2. Investigating the effects of 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 in other disease models, such as stroke, Alzheimer's disease, and cancer.
3. Exploring the potential synergistic effects of 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 with other drugs, such as phosphodiesterase inhibitors or nitric oxide donors.
4. Investigating the effects of 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 on different cell types, such as endothelial cells, smooth muscle cells, and neurons.
5. Developing new formulations of 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 that have improved solubility and stability, and can be used in different experimental settings.
In conclusion, 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action as an sGC activator has been well established, and it has shown beneficial effects in animal models of pulmonary hypertension, heart failure, and erectile dysfunction. Further research is needed to fully understand its potential clinical applications and to develop more potent and selective sGC activators.
Applications De Recherche Scientifique
5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In preclinical studies, 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 has been shown to improve pulmonary hemodynamics, cardiac function, and exercise capacity in animal models of these diseases.
Propriétés
IUPAC Name |
5-(butan-2-ylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-4-6(2)12-9(14)8-7(10(15)16)5-11-13(8)3/h5-6H,4H2,1-3H3,(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJHJIPZDURAEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=NN1C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.